molecular formula C11H8NNaO2 B13668838 Sodium 2-(quinolin-2-yl)acetate

Sodium 2-(quinolin-2-yl)acetate

Cat. No.: B13668838
M. Wt: 209.18 g/mol
InChI Key: BWJXCIYLJJXANK-UHFFFAOYSA-M
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Description

Sodium 2-(quinolin-2-yl)acetate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(quinolin-2-yl)acetate typically involves the reaction of quinoline-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium acetate in acetic acid.

Major Products Formed:

    Oxidation: Quinoline-2-carboxylic acid derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Sodium 2-(quinolin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-(quinolin-2-yl)acetate involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes involved in critical biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: A precursor in the synthesis of sodium 2-(quinolin-2-yl)acetate.

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A methyl-substituted derivative of quinoline.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sodium salt form enhances its solubility in water, making it more suitable for various applications compared to its neutral counterparts.

Properties

Molecular Formula

C11H8NNaO2

Molecular Weight

209.18 g/mol

IUPAC Name

sodium;2-quinolin-2-ylacetate

InChI

InChI=1S/C11H9NO2.Na/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7H2,(H,13,14);/q;+1/p-1

InChI Key

BWJXCIYLJJXANK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)[O-].[Na+]

Origin of Product

United States

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